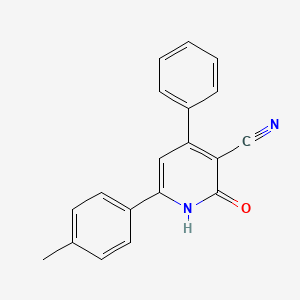
2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with phenyl, p-tolyl, and cyano groups. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and a urea or thiourea under acidic conditions. For this specific compound, the reaction might involve:
Aldehyde: Benzaldehyde (for the phenyl group).
β-Ketoester: Ethyl acetoacetate.
Urea: Urea or thiourea.
Catalyst: Acidic catalysts like hydrochloric acid or Lewis acids such as zinc chloride.
The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent, leading to the formation of the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations might include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of heterogeneous catalysts could facilitate easier separation and recycling of catalysts, making the process more sustainable.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine derivative.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Biological Studies: The compound’s interactions with various enzymes and receptors are of interest, particularly in the context of anti-inflammatory and anticancer activities.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
作用机制
The biological activity of 2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile is primarily due to its ability to interact with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial in various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and arrhythmias.
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known antihypertensive agent.
Felodipine: Used in the treatment of high blood pressure.
Uniqueness
2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different biological targets. This makes it a valuable compound for developing new therapeutic agents with potentially improved efficacy and reduced side effects.
属性
分子式 |
C19H14N2O |
|---|---|
分子量 |
286.3 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N2O/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(22)21-18/h2-11H,1H3,(H,21,22) |
InChI 键 |
HKIFSTBWORQONB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



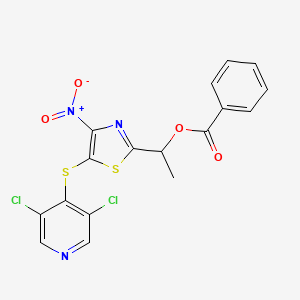
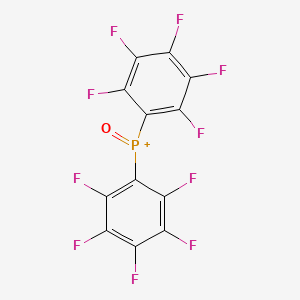

![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)
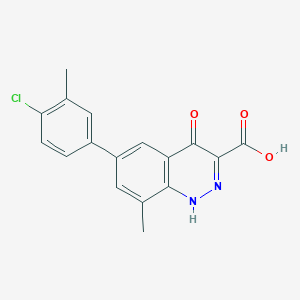
![2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride](/img/structure/B13106810.png)
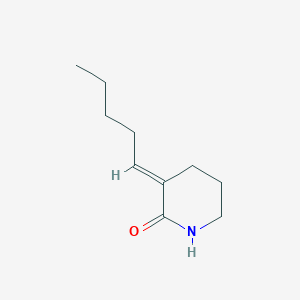
![3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106820.png)
![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
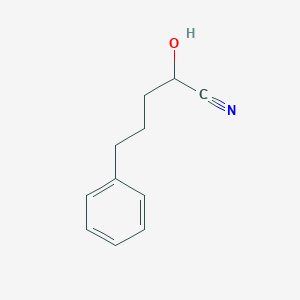
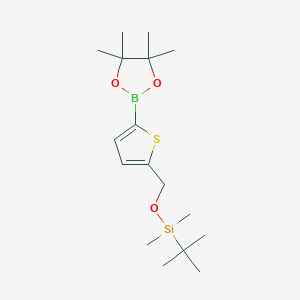
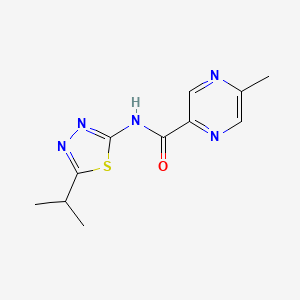
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
